molecular formula C20H22INO2 B10957743 {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

{3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

Cat. No.: B10957743
M. Wt: 435.3 g/mol
InChI Key: MAKHFATWCCVGRY-UHFFFAOYSA-N
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Description

{3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone is a complex organic compound characterized by the presence of an iodophenoxy group, a phenyl ring, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Iodophenoxy Intermediate: The iodination of phenol to form 4-iodophenol, followed by its reaction with a suitable alkylating agent to yield 4-iodophenoxyalkane.

    Coupling with Benzyl Halide: The iodophenoxyalkane is then coupled with a benzyl halide under basic conditions to form the intermediate {3-[(4-Iodophenoxy)methyl]phenyl}methanone.

    Introduction of the Piperidinyl Group: The final step involves the reaction of the intermediate with 2-methylpiperidine under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl and piperidinyl groups can undergo oxidation and reduction reactions, respectively, altering the oxidation state of the compound.

    Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group may facilitate binding to hydrophobic pockets, while the piperidinyl methanone moiety can interact with active sites, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(4-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone
  • {3-[(4-Chlorophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone
  • {3-[(4-Fluorophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone

Uniqueness

Compared to its analogs, {3-[(4-Iodophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can enhance its interactions with biological targets and alter its chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22INO2

Molecular Weight

435.3 g/mol

IUPAC Name

[3-[(4-iodophenoxy)methyl]phenyl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22INO2/c1-15-5-2-3-12-22(15)20(23)17-7-4-6-16(13-17)14-24-19-10-8-18(21)9-11-19/h4,6-11,13,15H,2-3,5,12,14H2,1H3

InChI Key

MAKHFATWCCVGRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)I

Origin of Product

United States

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